m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- is a chemical compound with the molecular formula C11H14O3 It is a derivative of dioxane, characterized by the presence of a methoxyphenyl group and a methyl group
Vorbereitungsmethoden
The synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1,3-dioxane: This compound shares a similar structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
4-Methoxybenzaldehyde: A precursor in the synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-, it has different chemical properties and applications.
1,3-Dioxane: The parent compound, which lacks the methoxyphenyl and methyl groups, is used in various industrial applications.
The uniqueness of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5689-72-5 |
---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-9-7-14-8-15-12(9)10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZHEZIDHIKDDZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCOC1C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.